molecular formula C16H16Br2N2O2 B15151221 N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide

N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide

Katalognummer: B15151221
Molekulargewicht: 428.12 g/mol
InChI-Schlüssel: KZQZFOFYKMSENU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide is a synthetic organic compound characterized by the presence of bromine atoms and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Wissenschaftliche Forschungsanwendungen

N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the dimethylamino group may influence its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-chloro-phenyl)-2-(2,4-dibromo-phenoxy)-acetamide
  • 2-(2,4-dibromo-phenoxy)-N-(3-hydroxy-phenyl)-acetamide
  • 2-(2,4-dibromo-6-methyl-phenoxy)-N-(4-dimethylamino-phenyl)-acetamide

Uniqueness

N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H16Br2N2O2

Molekulargewicht

428.12 g/mol

IUPAC-Name

N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide

InChI

InChI=1S/C16H16Br2N2O2/c1-20(2)10-16(21)19-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21)

InChI-Schlüssel

KZQZFOFYKMSENU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.